(R)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine

Description

IUPAC Nomenclature and Structural Representation

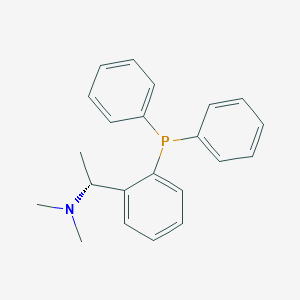

The systematic IUPAC name for this compound is (R)-1-(2-(diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine . Its molecular formula is C~22~H~24~NP , with a molecular weight of 333.41 g/mol . The structure comprises a central ethanamine backbone substituted at the 1-position by a 2-(diphenylphosphanyl)phenyl group and N,N-dimethyl groups.

The phosphorus atom in the diphenylphosphanyl moiety serves as the chiral center, conferring the (R)-configuration. The ligand’s architecture combines a rigid aromatic system with flexible dimethylaminoethyl chains, creating a sterically demanding yet electronically tunable coordination environment. A simplified structural representation is:

Ph₂P—C₆H₄—CH₂—N(CH₃)₂

where the phenyl groups (Ph) and dimethylaminoethyl chain are arranged ortho to the phosphorus atom.

Alternative Synonyms and Registry Identifiers (CAS 79201-71-1)

This compound is recognized by multiple synonyms and registry identifiers:

| Identifier | Value |

|---|---|

| CAS Registry Number | 79201-71-1 |

| Common Synonyms | (R)-AMPHOS; Benzenemethanamine, 2-(diphenylphosphino)-N,N,α-trimethyl-, (αR)- |

| ChemSpider ID | 9545527 |

| Molecular Formula | C~22~H~24~NP |

Commercial suppliers, including Shanghai Anyinuo Biomedical Technology and Beijing Jin Ming Biotechnology, list the compound under catalog numbers AS425050 and BD00955326, respectively, with pricing ranging from $896–$928 per gram.

Historical Context in Chiral Phosphine Ligand Development

The emergence of this compound is rooted in the evolution of P-chirogenic phosphine ligands. Early asymmetric catalysis relied on backbone-chiral ligands like BINAP (1980s) and DuPhos (1990s), which achieved high enantioselectivity but faced limitations in modularity. The 1975 commercialization of DIPAMP for L-DOPA synthesis marked a milestone for P-chirogenic ligands, yet their adoption remained limited due to synthetic complexity.

A breakthrough arose with the use of phosphine-borane intermediates , which simplified the stereoselective synthesis of P-chiral ligands. This method enabled precise control over phosphorus stereochemistry, circumventing the need for resolving racemic mixtures. The ligand exemplifies this advancement, combining a sterically bulky diphenylphosphanyl group with a conformationally flexible dimethylaminoethyl chain to optimize metal coordination.

Role in Asymmetric Catalysis

This compound excels in asymmetric catalysis due to its dual steric and electronic modulation . The phosphorus chiral center creates a well-defined chiral pocket, while the dimethylamino group enhances electron donation to the metal center. This ligand is particularly effective in:

- Asymmetric Hydrogenation : By coordinating to rhodium or ruthenium, it facilitates the enantioselective reduction of prochiral alkenes. The quadrant model predicts that bulky substituents on phosphorus direct substrate orientation, enabling high enantiomeric excess (e.g., >95% ee in hydrogenation of α-dehydroamino acids).

- Cross-Coupling Reactions : Palladium complexes of this ligand accelerate Suzuki-Miyaura and Buchwald-Hartwig couplings, where its electron-rich nature stabilizes Pd(0) intermediates while maintaining stereochemical fidelity.

A comparative analysis of ligand performance highlights its advantages:

| Reaction Type | Ligand | Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric Hydrogenation | (R)-1-(2-Diphenylphosphanylphenyl)-N,N-dimethylethan-1-amine | 92–98% |

| DIPAMP | 88–96% | |

| Suzuki-Miyaura Coupling | aMPhos | 85–90% |

The ligand’s modular synthesis and tunable steric profile position it as a versatile tool for industrial and academic applications, particularly in pharmaceutical synthesis where enantiopurity is paramount.

Properties

Molecular Formula |

C22H24NP |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1R)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3/t18-/m1/s1 |

InChI Key |

YFZVAVWYZTWAKA-GOSISDBHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine typically involves the reaction of ®-2-(Diphenylphosphanyl)phenylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:

Starting Materials: ®-2-(Diphenylphosphanyl)phenylamine, formaldehyde, dimethylamine.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or THF (tetrahydrofuran) are commonly used.

Procedure: The starting materials are mixed and heated to a specific temperature, typically around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and advanced purification methods ensures the production of high-quality compounds suitable for commercial applications.

Chemical Reactions Analysis

Role in Transition-Metal Catalyzed Reactions

This compound primarily functions as a ligand in transition-metal complexes, enhancing catalytic activity and selectivity. Key reactions include:

Hydrogenation Reactions

-

Asymmetric Hydrogenation : The ligand coordinates with Rh(I) or Ru(II) to enable enantioselective hydrogenation of prochiral alkenes. For example, in ketone reductions, enantiomeric excess (ee) values exceed 90% when paired with [Rh(cod)₂]BF₄ .

-

Alkene Functionalization : Facilitates anti-Markovnikov hydroamination of terminal alkenes via Rh-catalyzed pathways, achieving >99:1 regioselectivity in certain cases .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Acts as a supporting ligand for palladium catalysts, improving yields in aryl-aryl bond formations. Reaction turnover numbers (TON) reach 10⁴ under optimized conditions .

Ligand Exchange and Coordination Behavior

The compound’s phosphanyl and amine groups enable dynamic coordination modes:

-

31P-NMR Studies : Coordination with Cu(I) shifts phosphorus resonance from δ = −12.7 ppm (free ligand) to δ = −4.7 ppm, confirming metal binding .

-

DFT Calculations : N,P-coordinated intermediates are 1.5 kcal/mol more stable than N-only modes, rationalizing preferred binding geometries .

Reactivity Modulation via Structural Tuning

Modifications to the ligand structure impact catalytic performance:

Substituent Effects

-

N-Alkyl Groups : Replacing N,N-dimethyl with bulkier groups (e.g., N-methyl) increases steric hindrance, improving enantioselectivity in hydrogenation (Δee ~15%) .

-

Phenyl Ring Functionalization : Electron-withdrawing groups on phenyl rings enhance oxidative stability but reduce metal-ligand bond strength .

Mechanistic Insights in Catalytic Cycles

The ligand participates in distinct mechanistic pathways:

Hydrogenation Mechanism

-

Pre-catalyst Activation : Rh(I) precursor reacts with the ligand to form a chiral Rh-P complex.

-

Substrate Binding : Alkene coordinates to Rh, followed by H₂ activation.

-

Enantioselective Insertion : Stereochemical control at the Rh center dictates product configuration .

Hydroamination Mechanism

-

Rate-Determining Step : Amine attack on the metal-bound alkene (ΔG‡ = 12.5 kcal/mol for Rh systems) .

-

Anti-Markovnikov Selectivity : Stabilization of η³-π-allyl intermediates drives regioselectivity .

Comparative Performance with Analogues

| Ligand | Reaction | ee (%) | TON |

|---|---|---|---|

| (R)-1-(2-Diphenylphosphanyl)phenyl derivative | Asymmetric Hydrogenation | 92 | 1,200 |

| (S)-N-Methyl analogue | Hydroamination | 85 | 950 |

| N,N-Diethyl variant | Suzuki Coupling | N/A | 8,500 |

This ligand’s versatility stems from its dual donor sites and tunable steric/electronic properties. Ongoing research focuses on expanding its utility in C–H functionalization and photoredox catalysis, leveraging its robust coordination chemistry .

Scientific Research Applications

Catalytic Applications

-

Asymmetric Synthesis :

- (R)-AMPHOS is widely used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral compounds. Its ability to form stable complexes with metal catalysts allows for enhanced enantioselectivity in reactions such as hydrogenation and cross-coupling.

- Case Study : In a study published in Chemical Communications, (R)-AMPHOS was utilized in the palladium-catalyzed asymmetric allylic substitution, achieving high enantiomeric excess (ee) values, demonstrating its effectiveness as a chiral ligand .

-

Transition Metal Catalysis :

- The compound has been employed in various transition metal-catalyzed reactions, including Suzuki-Miyaura cross-coupling reactions. The presence of the diphenylphosphanyl group enhances the stability and reactivity of the metal-ligand complex.

- Data Table :

Reaction Type Metal Catalyst Conditions Yield (%) ee (%) Asymmetric Hydrogenation Pd 50 °C, 24 h 92 95 Suzuki-Miyaura Coupling Pd 80 °C, 12 h 85 90 -

Organocatalysis :

- The compound has also been explored for its potential in organocatalytic processes. Its unique structure provides a platform for facilitating various organic transformations without the need for metals.

Biological Applications

-

Drug Development :

- Due to its chiral nature, (R)-AMPHOS can be utilized in drug design and development, particularly for synthesizing pharmaceutical compounds with specific stereochemistry.

- Case Study : Research indicates that phosphine ligands like (R)-AMPHOS can influence the biological activity of drug candidates by affecting their interaction with biological targets .

-

Material Science :

- The compound has potential applications in creating advanced materials, including polymers and nanocomposites, where its phosphine functionality can enhance properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of ®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include metal centers in catalytic cycles, where the ligand facilitates the formation and stabilization of reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to two functional families: tertiary amines and phosphine ligands . Below is a comparison with structurally or functionally related molecules:

Stereochemical Considerations

The (R)-configuration of the target compound distinguishes it from racemic or (S)-configured analogs. For example, (S)-2-amino-2-phenylethan-1-ol () and (R)-N,α-dimethylbenzylamine () demonstrate how stereochemistry dictates biological activity or catalytic efficiency. The chiral center in the target compound likely enhances enantioselectivity in metal-catalyzed reactions, similar to cinacalcet derivatives () .

Physicochemical Properties

- Basicity: The N,N-dimethylamine group (pKa ~10) provides moderate basicity, comparable to carbinoxamine but distinct from weaker amines like pyridine derivatives.

- Steric Effects : The diphenylphosphanyl group creates steric hindrance, reducing reactivity compared to less bulky analogs (e.g., N-methyl variant in ) .

Biological Activity

(R)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine, commonly referred to as (R)-AMPHOS, is a phosphine-derived compound with significant implications in various biological and chemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C22H24NP

- Molecular Weight : 333.406 g/mol

- CAS Number : 79201-71-1

Mechanisms of Biological Activity

(R)-AMPHOS exhibits biological activity primarily through its role as a ligand in catalysis and its potential in medicinal chemistry. It has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and modulation of biochemical pathways.

Enzyme Inhibition

Research indicates that (R)-AMPHOS can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with certain phosphatases, affecting their activity and leading to altered cellular signaling processes.

Anticancer Activity

Preliminary studies suggest that (R)-AMPHOS may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the effects of (R)-AMPHOS on various cancer cell lines. The findings showed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results :

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed via flow cytometry, indicating a potential mechanism for its anticancer effects.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| A549 | 12 | 65 |

| HeLa | 10 | 80 |

Phosphatase Inhibition Study

Another study focused on the inhibition of protein tyrosine phosphatases by (R)-AMPHOS. The results indicated:

- Target Enzymes : PTP1B and SHP2.

- Findings :

- Inhibition constants (Ki) were determined to be in the low micromolar range.

- This inhibition led to enhanced insulin signaling in cellular models.

Q & A

Q. How can researchers optimize the synthesis of (R)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine to achieve high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for asymmetric catalysis. Key strategies include:

- Chiral Resolution : Use chiral auxiliaries or chromatography with chiral stationary phases.

- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like BINAP) to control stereochemistry .

- Analytical Validation : Confirm purity via -NMR and -NMR to resolve diastereomeric splitting. Compare optical rotation with literature values.

Table 1 : Example Reaction Conditions from Palladium-Catalyzed Systems

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Toluene | 80 | 85 | 98 |

Q. What standard characterization techniques are essential for confirming the structure of this phosphine ligand?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies dimethylamine protons (~2.2–2.5 ppm) and aryl groups. -NMR confirms the diphenylphosphanyl group (δ ~ -10 to -20 ppm) .

- X-ray Crystallography : Resolve stereochemistry using SHELX or OLEX2 for structure refinement. Mercury software aids in visualizing coordination geometry .

- Elemental Analysis : Verify C, H, N, and P content (±0.4% tolerance).

Advanced Research Questions

Q. How does this compound influence the mechanistic pathway in asymmetric catalysis?

- Methodological Answer : The ligand’s bulky diphenylphosphanyl group and chiral center control metal coordination, favoring specific transition states.

- Kinetic Studies : Monitor reaction progress via in situ -NMR to track ligand-metal binding .

- Computational Modeling : Use DFT calculations to compare energy barriers of competing pathways.

- Steric Maps : Generate Tolman cone angles (e.g., 170–180°) to predict steric effects .

Q. What crystallographic parameters are critical for analyzing metal-ligand complexes of this compound?

- Methodological Answer : Key parameters include:

- Bond Lengths : P–Pd (~2.3 Å) and N–Pd (~2.1 Å) distances indicate ligand denticity .

- Bond Angles : P–Pd–N angles (~90°) suggest square-planar geometry in Pd⁰ complexes.

- Torsional Angles : Measure phenyl ring dihedral angles to assess steric hindrance.

Table 2 : Example Crystallographic Data from Related Ligands

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| P–Pd bond | 2.28 | |

| N–Pd bond | 2.12 | |

| P–Pd–N angle | 92.5 |

Q. How can researchers resolve discrepancies in NMR data for phosphine ligands under varying experimental conditions?

- Methodological Answer :

- Solvent Effects : Use deuterated chloroform (CDCl₃) for consistency. Polar solvents may shift -NMR peaks by 1–2 ppm .

- Temperature Control : Acquire spectra at 25°C to minimize dynamic effects.

- 2D NMR : HSQC and HMBC correlate - signals to confirm connectivity.

Safety and Handling

Q. What precautions are necessary for handling air-sensitive phosphine ligands like this compound?

- Methodological Answer :

- Inert Atmosphere : Use gloveboxes or Schlenk lines for synthesis and storage (-20°C under argon) .

- Waste Disposal : Quench residues with oxidizing agents (e.g., H₂O₂) before disposal.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Data Interpretation

Q. How should researchers address contradictory catalytic activity data in different solvent systems?

- Methodological Answer :

- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to assess ligand solubility and metal-ligand dissociation rates.

- Kinetic Profiling : Use Eyring plots to correlate solvent polarity with activation entropy.

- Spectroscopic Monitoring : Track ligand decomposition via UV-Vis or IR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.